(1-(Piperazin-1-yl)cyclopropyl)methanol
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Overview
Description
(1-(Piperazin-1-yl)cyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with piperazine under specific conditions. One common method includes:
Cyclopropylmethanol and Piperazine Reaction: Cyclopropylmethanol is reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Piperazin-1-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of piperazine derivatives.
Scientific Research Applications
(1-(Piperazin-1-yl)cyclopropyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (1-(Piperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the piperazine and cyclopropyl groups but has additional functional groups that confer different properties.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: Another similar compound with a piperazine ring and cyclopropyl group, used in different applications.
Uniqueness
(1-(Piperazin-1-yl)cyclopropyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(1-piperazin-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2 |
InChI Key |
JXZTVYWZMIJWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)N2CCNCC2 |
Origin of Product |
United States |
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